
1-(4-iso-Pentoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-iso-Pentoxyphenyl)ethanol is an organic compound with the molecular formula C13H20O2. It is characterized by the presence of a hydroxyl group (-OH) attached to a phenyl ring substituted with an iso-pentoxy group. This compound is a secondary alcohol and is known for its unique structural features, including aromatic and ether functionalities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-iso-Pentoxyphenyl)ethanol can be synthesized through various methods. One common approach involves the reaction of 4-iso-pentoxybenzaldehyde with a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield the desired alcohol. The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of 4-iso-pentoxyacetophenone using a palladium or platinum catalyst. This method ensures high yield and purity of the product, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 1-(4-iso-Pentoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone, 4-iso-pentoxyacetophenone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form the corresponding alkane, 4-iso-pentoxytoluene, using strong reducing agents like hydrogen gas (H2) in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)
Reduction: Hydrogen gas (H2), palladium or platinum catalyst
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: 4-iso-pentoxyacetophenone
Reduction: 4-iso-pentoxytoluene
Substitution: 4-iso-pentoxyphenyl chloride
Scientific Research Applications
1-(4-iso-Pentoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes
Mechanism of Action
The mechanism of action of 1-(4-iso-Pentoxyphenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic ring and ether functionalities contribute to its overall reactivity and interactions with enzymes and receptors .
Comparison with Similar Compounds
Phenoxyethanol: An ether alcohol with similar aromatic properties, used as a preservative and solvent.
Benzyl Alcohol: A primary alcohol with a benzene ring, used as a solvent and in the synthesis of esters.
4-iso-Pentoxyacetophenone: A ketone derivative of 1-(4-iso-Pentoxyphenyl)ethanol, used in organic synthesis.
Uniqueness: this compound is unique due to its combination of secondary alcohol, aromatic, and ether functionalities. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
IUPAC Name |
1-[4-(3-methylbutoxy)phenyl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c1-10(2)8-9-15-13-6-4-12(5-7-13)11(3)14/h4-7,10-11,14H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUBJYLDXTRJLCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
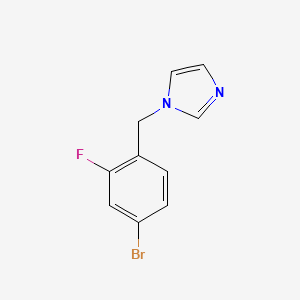
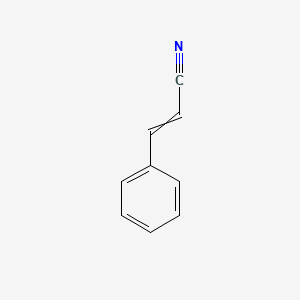
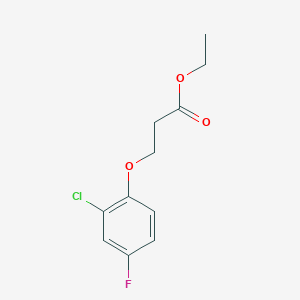
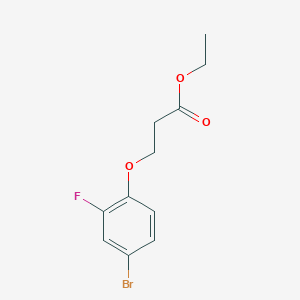
![N-[(4-fluoro-3-methylphenyl)methyl]cyclopentanamine](/img/structure/B7863250.png)
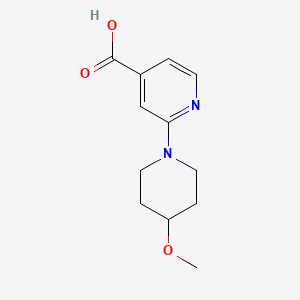
![2-[methyl-[(4-oxo-1H-quinazolin-2-yl)methyl]amino]acetic acid](/img/structure/B7863272.png)
![3-(6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl)benzonitrile](/img/structure/B7863278.png)

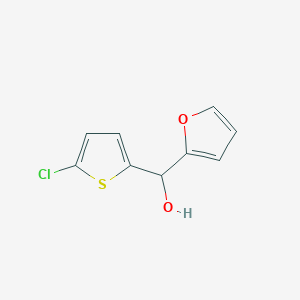
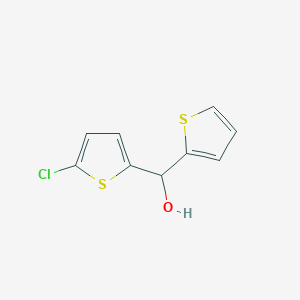
![[(2,4-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7863302.png)
![[(3,4-Dichloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B7863320.png)
amine](/img/structure/B7863325.png)
